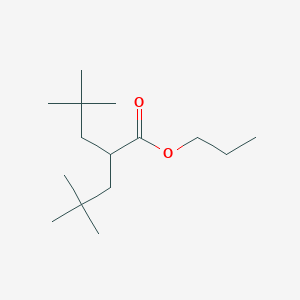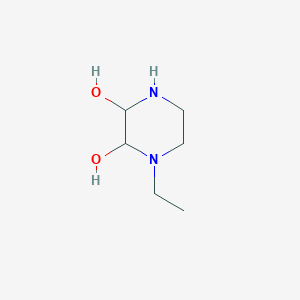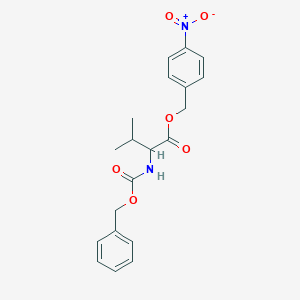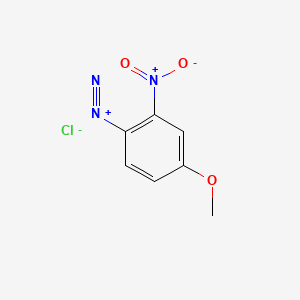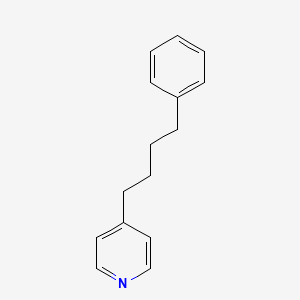
4-(4-Phenylbutyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylbutyl)pyridine is an organic compound with the molecular formula C15H17N. It belongs to the class of pyridine derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound is characterized by a pyridine ring substituted with a phenylbutyl group at the fourth position, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylbutyl)pyridine typically involves the reaction of pyridine with 4-phenylbutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of the 4-phenylbutyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of microwave irradiation has also been explored to reduce reaction times and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Phenylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Boranes or silanes in the presence of a Lewis acid catalyst.
Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Applications De Recherche Scientifique
4-(4-Phenylbutyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: The compound is used in the study of biomolecule-ligand interactions and structure-based drug design.
Industry: It is utilized in the development of polymeric membranes for applications in alkaline fuel cells.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylbutyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, known for its basic properties and aromaticity.
4-Phenylpyridine: A similar compound with a phenyl group directly attached to the pyridine ring.
4-(4-Phenylbutyl)pyridine hydrochloride: The hydrochloride salt form, often used in research for its enhanced solubility.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in drug design and material science .
Propriétés
Numéro CAS |
5426-17-5 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-(4-phenylbutyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-2-6-14(7-3-1)8-4-5-9-15-10-12-16-13-11-15/h1-3,6-7,10-13H,4-5,8-9H2 |
Clé InChI |
KWNUYWYHEVXYCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



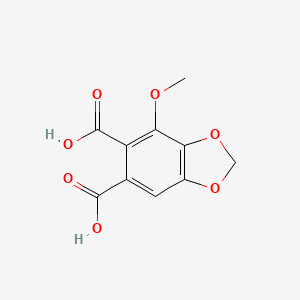
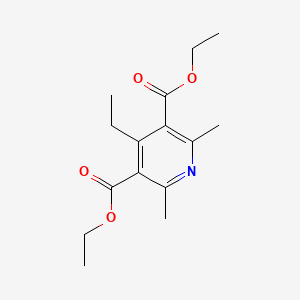
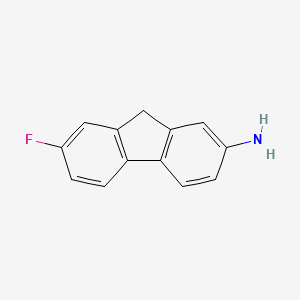
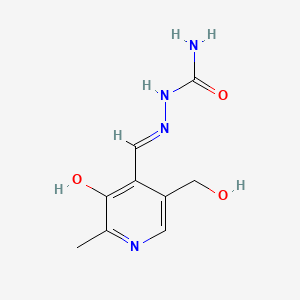
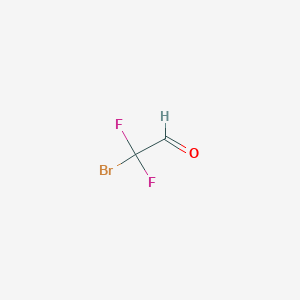
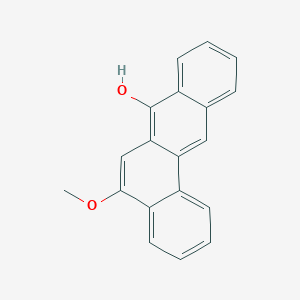
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
